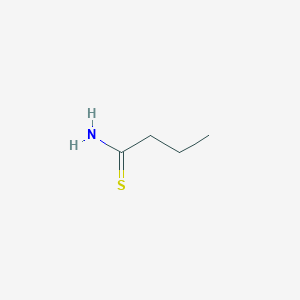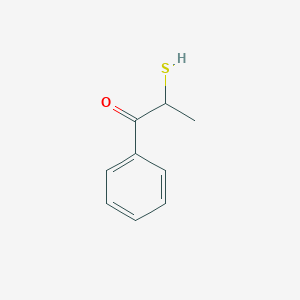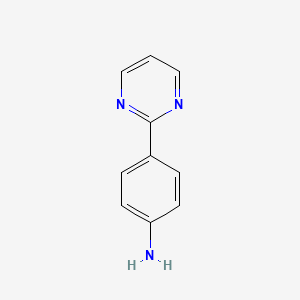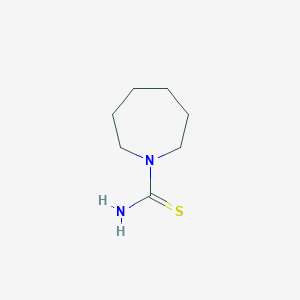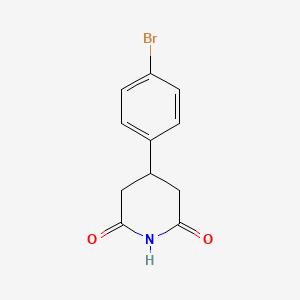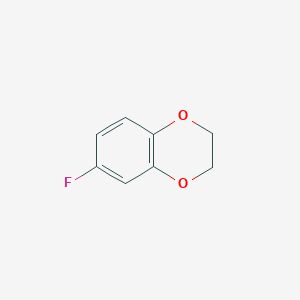![molecular formula C9H7BrN2O B1281886 2-溴-1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮 CAS No. 90929-73-0](/img/structure/B1281886.png)
2-溴-1-(1H-吡咯并[2,3-b]吡啶-3-基)乙酮
描述
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a brominated derivative of pyrrolopyridine, a heterocyclic compound containing both pyrrole and pyridine rings
科学研究应用
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Similar 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
It is plausible that it interacts with its targets (like fgfrs) and inhibits their activity, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of fgfrs can affect multiple downstream signaling pathways, including the mapk, pi3k/akt, and plcγ pathways . These pathways are involved in cell growth, survival, and differentiation .
Result of Action
Inhibition of fgfrs can lead to decreased cell proliferation and angiogenesis, which could potentially have therapeutic effects in conditions such as cancer .
生化分析
Biochemical Properties
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1. The interaction involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction can lead to the inhibition of FGFR1 activity, which is crucial in various cellular processes such as cell proliferation and differentiation.
Cellular Effects
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with FGFR1 can inhibit the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways are essential for cell growth, survival, and differentiation. By inhibiting these pathways, 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can potentially suppress tumor growth and proliferation.
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the FGFR1 receptor, forming hydrogen bonds with specific amino acids in the hinge region . This binding inhibits the receptor’s activity, leading to the suppression of downstream signaling pathways. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of FGFR1 activity, leading to prolonged suppression of cell proliferation and tumor growth.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR1 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. Threshold effects have been noted, where a specific dosage is required to achieve the desired inhibitory effect on FGFR1 activity.
Metabolic Pathways
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy in inhibiting FGFR1 activity.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its inhibitory effects on FGFR1 activity. The distribution of the compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with FGFR1 and other biomolecules. The localization of the compound can affect its ability to inhibit FGFR1 activity and modulate downstream signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the bromination of a pyrrolopyridine precursor. One common method includes the reaction of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents on a larger scale.
化学反应分析
Types of Reactions
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as organoboranes or organostannanes, along with a palladium catalyst, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce various biaryl compounds.
相似化合物的比较
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
属性
IUPAC Name |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCQDZUEOUQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534734 | |
| Record name | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90929-73-0 | |
| Record name | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


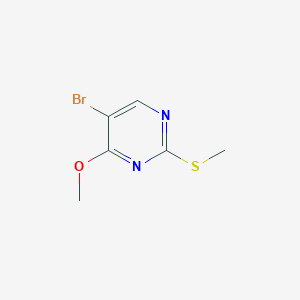

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)


